molecular formula C11H15NOS B3360777 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole CAS No. 89767-75-9

3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole

Cat. No.: B3360777
CAS No.: 89767-75-9
M. Wt: 209.31 g/mol
InChI Key: VYSWAQNXJUXAFS-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole is a heterocyclic compound that features a furan ring fused with an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole typically involves the reaction of furan derivatives with isothiazole precursors under specific conditions. One common method includes the radical bromination of the methyl group followed by conversion to a phosphonate intermediate, which then reacts with aldehydes in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The isothiazole ring can be reduced to form dihydroisothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted furan and isothiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)propenoic acid derivatives
  • 4-(Furan-2-yl)but-3-en-2-ones
  • 1-Aryl-3-(furan-2-yl)prop-2-en-1-ones

Uniqueness

3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole stands out due to its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

3-(furan-2-yl)-4,4,5,5-tetramethyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-10(2)9(8-6-5-7-13-8)12-14-11(10,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSWAQNXJUXAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NSC1(C)C)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521787
Record name 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89767-75-9
Record name 3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole
Reactant of Route 2
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole
Reactant of Route 3
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole
Reactant of Route 4
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole
Reactant of Route 5
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole
Reactant of Route 6
3-(Furan-2-yl)-4,4,5,5-tetramethyl-4,5-dihydroisothiazole

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